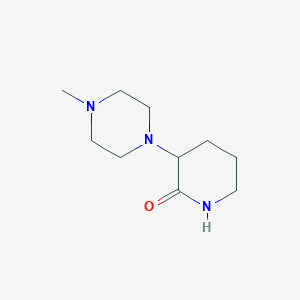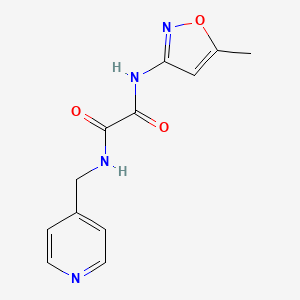
3-(4-Methylpiperazin-1-yl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-Methylpiperazin-1-yl)piperidin-2-one” is a chemical compound with the molecular formula C10H19N3O. It is used as a reagent and building block in several synthetic applications .
Synthesis Analysis
A novel series of 2, 6-diaryl-3- (4-methylpiperazin-1-yl) piperidin-4-one derivatives were synthesized . The compounds were characterized by FT-IR, NMR, Mass spectrum, and CHN analysis .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a methylpiperazine group . The NMR spectral data suggests that the compounds have a normal chair conformation with an equatorial orientation of all the phenyl groups at C-2 and C-6 and the piperazine ring at C-3 .Chemical Reactions Analysis
The target compounds were subjected to in silico docking and ADME prediction . The compounds demonstrated good to moderate activity against gram-positive and gram-negative strains .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 197.282. The NMR spectral data provides information about the orientation of the phenyl groups and the piperazine ring .Wissenschaftliche Forschungsanwendungen
PET Imaging for Neuroinflammation
One significant application of a derivative of 3-(4-Methylpiperazin-1-yl)piperidin-2-one is in PET imaging for neuroinflammation. A study by Horti et al. (2019) developed a PET radiotracer, [11C]CPPC, targeting the CSF1R, a microglia-specific marker. This advancement allows noninvasive imaging of reactive microglia and disease-associated microglia, contributing to neuroinflammation in various neuropsychiatric disorders. The tracer demonstrates high specificity and uptake in models of Alzheimer’s disease and demyelination, indicating its value in the development of new therapeutics for neuroinflammation and the monitoring of immunotherapy effects (Horti et al., 2019).
Histamine H3 Receptor Ligands
Sadek et al. (2014) explored 2-aminopyrimidines containing derivatives of this compound for their binding affinity to human histamine H3 receptors. This research contributes to the drug-likeness and structure-activity relationship studies of potential therapeutics targeting the H3 receptor, showing the compound’s utility in developing treatments for central nervous system disorders (Sadek et al., 2014).
Inhibition of Enzymes
Another study investigated the inhibitory effects of isatin Mannich bases incorporating moieties related to this compound against human carbonic anhydrase and cholinesterase enzymes. These compounds demonstrated significant inhibition, suggesting potential for the development of new cholinesterase inhibitors for treating diseases like Alzheimer's (Ozmen Ozgun et al., 2016).
Anticancer and Antimicrobial Activities
Ezhilarasi and Gopalakrishnan (2022) synthesized derivatives of 3-(4-Methylpiperazin-1-yl)piperidin-4-one and evaluated them for their anticancer and antimicrobial activities. The study highlighted the compounds’ potential in treating infections and cancer, showcasing the chemical’s versatility in medical research (Ezhilarasi & Gopalakrishnan, 2022).
Antihypertensive and Antiarrhythmic Effects
Research on novel pyrrolidin-2-one and pyrrolidine derivatives, including those with a 3-(4-Methylpiperazin-1-yl)propyl moiety, indicated strong antiarrhythmic and antihypertensive activities. This study suggests the potential of these compounds in developing treatments for cardiovascular diseases (Malawska et al., 2002).
Wirkmechanismus
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to have biological and pharmacological activity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-methylpiperazin-1-yl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-12-5-7-13(8-6-12)9-3-2-4-11-10(9)14/h9H,2-8H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUXRWRYTQFPCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2943593.png)
![3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine dihydrochloride](/img/structure/B2943595.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide](/img/structure/B2943596.png)
![N-[(5-bromopyrazin-2-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B2943597.png)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide](/img/structure/B2943598.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2943599.png)

![2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2943605.png)
![3-chloro-4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2943607.png)


